REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[O:3].[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)(=[O:10])[CH3:9]>C1(C)C=CC=CC=1>[CH2:6]([O:5][C:1](=[O:4])[CH:2]([OH:3])[CH2:9][C:8](=[O:10])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[CH3:7]
|
Name
|
ethyl glyoxalate
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude residue after removal of toluene
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(C1=NC=CC=C1)=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |